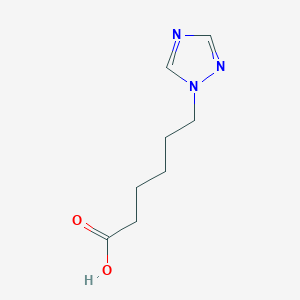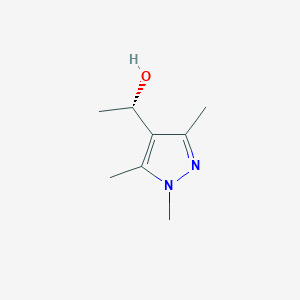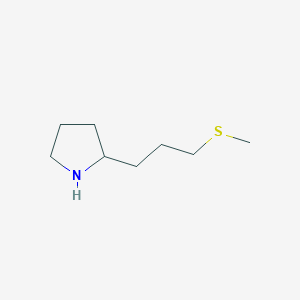
(S)-1-(1h-Indol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(1h-Indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the ethan-1-ol moiety adds to its complexity and potential for enantioselective interactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1h-Indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: Indole derivatives and chiral catalysts.
Reaction Conditions: The synthesis may involve asymmetric reduction or chiral resolution techniques to ensure the desired enantiomer is obtained.
Purification: Chromatographic techniques are often employed to purify the compound.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts or enzymes to achieve enantioselectivity.
Automation: Using automated systems for reaction monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(1h-Indol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to alkanes or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, secondary alcohols.
Substitution Products: Various substituted indoles.
Applications De Recherche Scientifique
(S)-1-(1h-Indol-4-yl)ethan-1-ol has applications in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(1h-Indol-4-yl)ethan-1-ol involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(1h-Indol-4-yl)ethan-1-ol: The enantiomer of the compound.
Indole-3-ethanol: A related compound with similar structural features.
Tryptophol: Another indole derivative with biological activity.
Uniqueness
(S)-1-(1h-Indol-4-yl)ethan-1-ol is unique due to its specific chiral configuration, which can lead to distinct biological interactions and properties compared to its enantiomer and other similar compounds.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(1S)-1-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-7,11-12H,1H3/t7-/m0/s1 |
Clé InChI |
QUJIBVQVTYBNHL-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=C2C=CNC2=CC=C1)O |
SMILES canonique |
CC(C1=C2C=CNC2=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




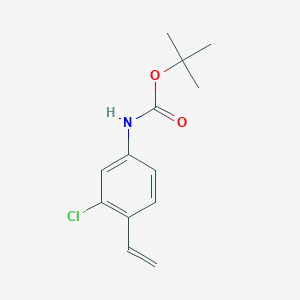

![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)


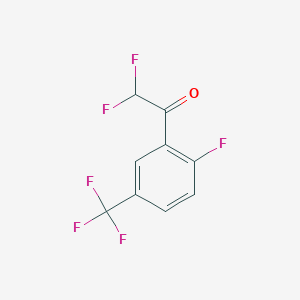
![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)


